molecular formula C19H16N4O3S B2921527 3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-83-8

3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2921527
CAS No.: 396719-83-8
M. Wt: 380.42
InChI Key: FICWNABWURPJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide group. The molecule contains a 4-nitrophenyl substituent at the 2-position of the pyrazole ring and a 3-methylbenzamide moiety at the 3-position (Figure 1). The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL and visualized via software suites such as WinGX or ORTEP .

Properties

IUPAC Name

3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-3-2-4-13(9-12)19(24)20-18-16-10-27-11-17(16)21-22(18)14-5-7-15(8-6-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWNABWURPJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a thieno[3,4-c]pyrazole core, a nitrophenyl substituent, and a benzamide moiety.

  • Molecular Formula : C19H16N4O5S
  • Molecular Weight : 412.4 g/mol
  • IUPAC Name : 3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,4-c]pyrazole Core : This is achieved by reacting thienyl compounds with hydrazine derivatives.
  • Introduction of Nitrophenyl Group : A nitration reaction introduces the nitrophenyl group.
  • Formation of Benzamide Moiety : The final step involves coupling with a benzoyl chloride derivative.

Antiviral Properties

Research indicates that compounds related to the thieno[3,4-c]pyrazole scaffold exhibit significant antiviral activity. For instance, derivatives have been shown to inhibit viral replication effectively, with some achieving low EC50 values in various cell lines. Compounds structurally similar to this compound demonstrated promising results against viruses such as HIV and other RNA viruses .

Anticancer Activity

Several studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. Notably, compounds exhibiting this scaffold have shown cytotoxic effects against various cancer cell lines. For example:

  • Compound Efficacy : In vitro studies revealed that certain derivatives could inhibit cell proliferation in breast and lung cancer models with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism often involves apoptosis induction and disruption of cell cycle progression.

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial properties. In particular:

  • Bacterial Inhibition : Studies have reported that these compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Nitrophenyl Group : Alterations in the nitrophenyl substituent can enhance or diminish activity.
  • Variations in the Benzamide Moiety : Different benzamide derivatives have been tested to optimize therapeutic efficacy.

Case Studies

  • Antiviral Screening : A study evaluated several thieno[3,4-c]pyrazole derivatives for antiviral activity against HIV. The most potent compound exhibited an EC50 value of 0.20 μM .
  • Anticancer Evaluation : In a comparative study involving various cancer cell lines (e.g., Mia PaCa-2), a derivative showed superior cytotoxicity with an IC50 value of 15 μM .

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing Groups (EWGs) :

  • The 4-nitrophenyl group in the target compound and enhances polarity and may improve binding affinity in enzyme inhibition (e.g., kinases or phosphatases) due to charge interactions. In contrast, the phenyl group in lacks this effect, favoring hydrophobic interactions.
  • The 3-(trifluoromethyl) substituent in introduces strong EWG character and metabolic stability, whereas the 3-methyl group in the target compound offers mild steric hindrance without significant electronic perturbation.

Substituent Position: The 2-methylbenzamide in vs.

Functional Group Modifications :

  • The 4-bromobenzamide in adds steric bulk and halogen-bonding capabilities, which could enhance target selectivity in drug design.
  • The 5-oxo group in introduces a hydrogen-bond acceptor site, absent in other analogs.

Synthetic and Analytical Considerations :

  • Compounds with nitro or trifluoromethyl groups (target, ) may require specialized crystallization techniques, often resolved using SHELX suites .
  • Brominated analogs (e.g., ) are heavier (higher molecular weight), impacting pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.